molecular formula C11H16FN3O B6430438 N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2197310-34-0

N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B6430438
CAS RN: 2197310-34-0
M. Wt: 225.26 g/mol
InChI Key: PUUJHLBYUIHRHB-UHFFFAOYSA-N
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Description

N-(2-Fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide (FCPC) is a small molecule that has been studied extensively for its potential applications in scientific research. FCPC has been shown to have a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is not yet fully understood. However, it is believed that N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide works by inhibiting the release of inflammatory mediators such as cytokines, chemokines, and prostaglandins. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to modulate the activity of several enzymes involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, and is being studied for its potential use in the treatment of neuropathic pain. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-tumorigenic effects and is being studied for its potential use in cancer therapy. Furthermore, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects and is being studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide also has some limitations for lab experiments. It has a relatively short half-life, making it difficult to study long-term effects. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has not yet been approved for use in humans, so its safety and efficacy in humans is not yet known.

Future Directions

The potential future directions for N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide are numerous. Further research is needed to better understand its mechanism of action and its long-term effects. Additionally, further research is needed to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, further research is needed to explore its potential use in cancer therapy and its potential as an anti-inflammatory and analgesic agent. Finally, further research is needed to explore its potential use in the treatment of neuropathic pain.

Synthesis Methods

The synthesis of N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-fluorocyclopentanone with ethyl isocyanoacetate to form ethyl 2-fluorocyclopentylcarbamate. This reaction is then followed by the addition of methylmagnesium bromide to the carbamate, resulting in the formation of the desired product, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments. N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, and is being studied for its potential use in the treatment of neuropathic pain. Additionally, N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been shown to have anti-tumorigenic effects and is being studied for its potential use in cancer therapy.

properties

IUPAC Name

N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O/c1-6-10(7(2)15-14-6)11(16)13-9-5-3-4-8(9)12/h8-9H,3-5H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUJHLBYUIHRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NC2CCCC2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorocyclopentyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

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